molecular formula C6H3BBrClF2O2 B6304505 6-Bromo-3-chloro-2,4-difluorophenylboronic acid CAS No. 2121514-24-5

6-Bromo-3-chloro-2,4-difluorophenylboronic acid

Cat. No.: B6304505
CAS No.: 2121514-24-5
M. Wt: 271.25 g/mol
InChI Key: NYWZXZHRFOLARH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Arylboronic acids, such as 6-Bromo-3-chloro-2,4-difluorophenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters, a class of compounds to which this compound belongs, has been explored .


Molecular Structure Analysis

The molecular formula of this compound is C6H3BBrClF2O2 . The InChI code is 1S/C6H3BBrClF2O2/c8-2-1-3(10)5(9)6(11)4(2)7(12)13/h1,12-13H .


Chemical Reactions Analysis

The boronic acid group in this compound readily participates in coupling reactions, allowing conjugation with other molecules for diverse applications. It can be used as a reagent in Suzuki-Miyaura coupling reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 271.25 g/mol . It is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

One primary application of 6-Bromo-3-chloro-2,4-difluorophenylboronic acid is in the synthesis of complex organic compounds. For instance, it is utilized in Suzuki cross-coupling reactions, a widely recognized method for creating carbon-carbon bonds, to synthesize heteroarylpyridine derivatives. Such derivatives are valuable in the development of novel organic materials and pharmaceuticals due to their structural complexity and functional versatility (Parry et al., 2002).

Advancements in Chemical Synthesis Techniques

Research also delves into the development of new synthetic pathways using this boronic acid. For example, it serves as a precursor in the creation of pyridine derivatives through palladium-catalyzed cross-coupling reactions. These methodologies exemplify the compound's utility in enhancing synthetic efficiency and introducing novel functional groups to organic frameworks (Sutherland & Gallagher, 2003).

Application in Materials Science

Beyond its applications in synthetic organic chemistry, this compound is instrumental in materials science. It has been used in the synthesis of polyimides from triphenylamine-based diamine monomers, demonstrating the compound's role in developing advanced materials with potential applications in electronics and photonics. Such research highlights the broader implications of this chemical in the creation of high-performance polymers with unique electrical and optical properties (Choi et al., 2010).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Properties

IUPAC Name

(6-bromo-3-chloro-2,4-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBrClF2O2/c8-2-1-3(10)5(9)6(11)4(2)7(12)13/h1,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWZXZHRFOLARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C(=C1F)Cl)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207396
Record name Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-24-5
Record name Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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